
2-Chloro-6-(1-ethoxyethenyl)quinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-6-(1-ethoxyethenyl)quinazoline is a chemical compound belonging to the quinazoline family. Quinazolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(1-ethoxyethenyl)quinazoline typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 2-chloroquinazoline with an ethoxyethenyl group under controlled conditions. The reaction may require the use of catalysts and solvents to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its desired form .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-6-(1-ethoxyethenyl)quinazoline can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Addition Reactions: The ethoxyethenyl group can participate in addition reactions with other reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions may result in changes to the oxidation state of the compound .
Aplicaciones Científicas De Investigación
2-Chloro-6-(1-ethoxyethenyl)quinazoline has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activities.
Biological Research: The compound is used in studies related to its effects on biological systems.
Industrial Applications: It may be used in the synthesis of other chemical compounds and materials
Mecanismo De Acción
The mechanism of action of 2-Chloro-6-(1-ethoxyethenyl)quinazoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-Chloro-6-(1-ethoxyethenyl)quinazoline include other quinazoline derivatives such as:
- 2-Chloroquinazoline
- 6-Ethoxyquinazoline
- 2-Chloro-6-methylquinazoline
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of the chloro and ethoxyethenyl groups, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific research and industrial applications .
Propiedades
Fórmula molecular |
C12H11ClN2O |
|---|---|
Peso molecular |
234.68 g/mol |
Nombre IUPAC |
2-chloro-6-(1-ethoxyethenyl)quinazoline |
InChI |
InChI=1S/C12H11ClN2O/c1-3-16-8(2)9-4-5-11-10(6-9)7-14-12(13)15-11/h4-7H,2-3H2,1H3 |
Clave InChI |
JURYCZRGNZSKCV-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=C)C1=CC2=CN=C(N=C2C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


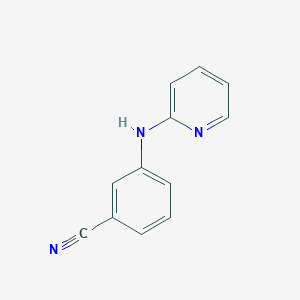
![5-(1,1-Dimethylheptyl)-2-[(1s,3r)-3-hydroxy-cyclohexyl]phenol](/img/structure/B13868617.png)
![4-[3-(Ethoxycarbonylamino)propoxy]benzoic acid](/img/structure/B13868621.png)
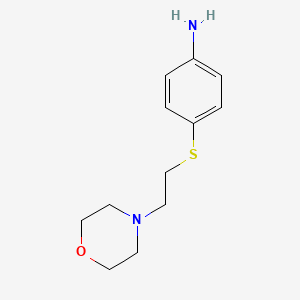
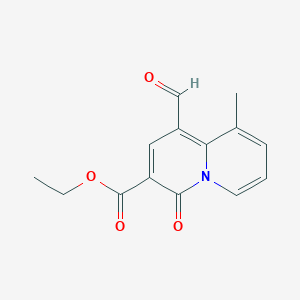


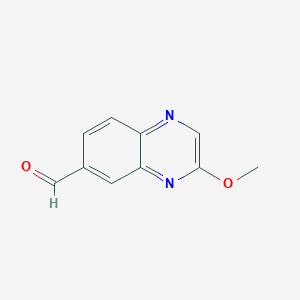
![7-Chloro-2-pyridin-3-ylfuro[3,2-b]pyridine](/img/structure/B13868680.png)
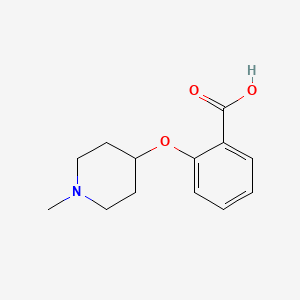
![Ethyl 5-(ethyloxy)-2-[4-(methyloxy)phenyl]-1,3-oxazole-4-carboxylate](/img/structure/B13868688.png)
![Ethyl 4-[4-(acetylamino)-3-nitrophenoxy]butanoate](/img/structure/B13868695.png)


